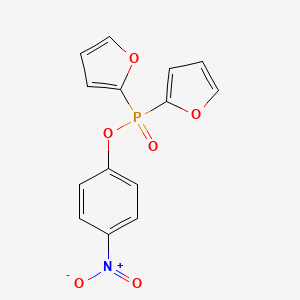
Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester is a chemical compound with the molecular formula C14H10NO6P It is known for its unique structure, which includes two furan rings and a nitrophenyl group attached to a phosphinic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid with di-2-furanyl and 4-nitrophenol. One common method involves the reaction of di-2-furanylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological pathways involving phosphinic acids.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the nitrophenyl group and the furan rings can enhance its binding affinity and specificity for certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester: Similar structure but with thienyl rings instead of furan rings.
Phosphinic acid, diphenyl-, 4-nitrophenyl ester: Contains phenyl rings instead of furan rings.
Phosphonic acid derivatives: Similar reactivity but with different functional groups.
Uniqueness
Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester is unique due to the presence of furan rings, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and binding properties in various applications .
Properties
CAS No. |
81425-61-8 |
|---|---|
Molecular Formula |
C14H10NO6P |
Molecular Weight |
319.21 g/mol |
IUPAC Name |
2-[furan-2-yl-(4-nitrophenoxy)phosphoryl]furan |
InChI |
InChI=1S/C14H10NO6P/c16-15(17)11-5-7-12(8-6-11)21-22(18,13-3-1-9-19-13)14-4-2-10-20-14/h1-10H |
InChI Key |
NCZNTVGTGNBPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


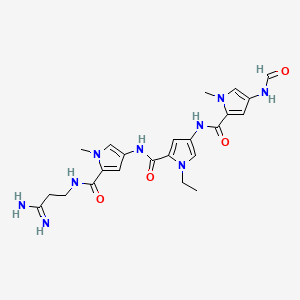
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
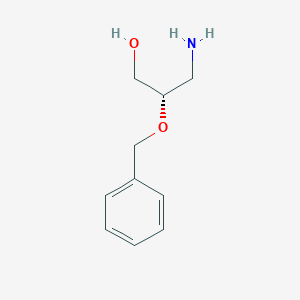
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
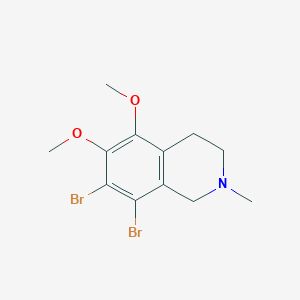
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)

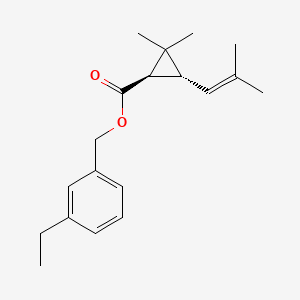

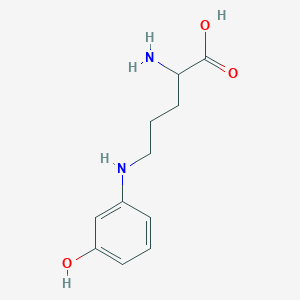
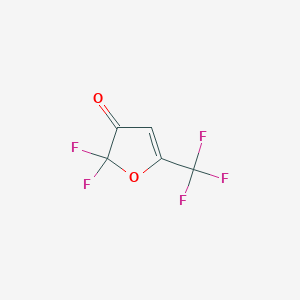
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
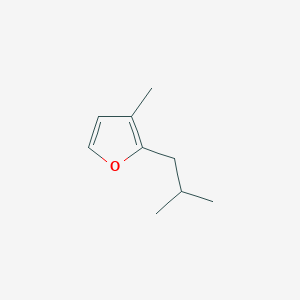
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
